

## SHP836: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **SHP836**, an allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document details its chemical structure, and physicochemical and pharmacological properties, and provides detailed experimental protocols for its characterization.

## **Chemical Structure and Properties**

**SHP836** is a small molecule inhibitor of SHP2. Its chemical and physical properties are summarized in the table below.



| Property           | Value                                                                                      | Reference(s)                   |  |
|--------------------|--------------------------------------------------------------------------------------------|--------------------------------|--|
| IUPAC Name         | 5-(2,3-dichlorophenyl)-2-<br>((3S,5R)-3,5-<br>dimethylpiperazin-1-<br>yl)pyrimidin-4-amine | [1][2]                         |  |
| Synonyms           | SHP-836, SHP 836                                                                           | [1][2]                         |  |
| CAS Number         | 1957276-35-5                                                                               | [1]                            |  |
| Chemical Formula   | C16H19Cl2N5                                                                                | [1][2]                         |  |
| Molecular Weight   | 352.26 g/mol                                                                               | [1][2]                         |  |
| Appearance         | Solid powder                                                                               | [2]                            |  |
| Purity             | >98%                                                                                       | [1][2]                         |  |
| Solubility         | Soluble in DMSO                                                                            | [2]                            |  |
| SMILES             | NC1=NC(N2CINVALID-LINKNINVALID-LINKC2)=NC=C1C3=CC=CC(CI)=C3CI                              | K<br>[2]                       |  |
| InChI Key          | SKFRRNOLFFQBQU-<br>AOOOYVTPSA-N                                                            | [2]                            |  |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years.                 | 2 years. In solvent: -80°C [2] |  |

### **Mechanism of Action**

SHP836 is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways.[3][4] In its basal state, SHP2 exists in an autoinhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[3] Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or scaffold proteins via







its SH2 domains. This interaction induces a conformational change, relieving the autoinhibition and activating the phosphatase activity.[3]

**SHP836** binds to a "tunnel" like allosteric site formed at the interface of the N-SH2, C-SH2, and PTP domains.[5] This binding stabilizes the inactive, autoinhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[6]

## **Signaling Pathways**

SHP2 is a critical positive regulator of the RAS/MAPK signaling cascade. By inhibiting SHP2, **SHP836** effectively downregulates this pathway, which is frequently hyperactivated in various cancers.[7][8] The diagram below illustrates the canonical RAS/MAPK pathway and the point of intervention by **SHP836**.





Click to download full resolution via product page

Caption: SHP2-mediated activation of the RAS/MAPK pathway and inhibition by SHP836.



## **Quantitative Data**

The following table summarizes the key quantitative data for SHP836's activity.

| Parameter                      | Value                       | Cell Line /<br>Conditions                                  | Reference(s) |
|--------------------------------|-----------------------------|------------------------------------------------------------|--------------|
| IC₅₀ (Full-length<br>SHP2)     | 12 μΜ                       | In vitro biochemical assay                                 | [6]          |
| ΔTm (SHP2-WT)                  | 1.9 °C                      | Cellular Thermal Shift<br>Assay (CETSA) at 50<br>μM SHP836 | [3]          |
| Effect on Downstream Signaling | Downregulates<br>DUSP6 mRNA | KYSE-520 cancer cells                                      | [1]          |

# Experimental Protocols In Vitro SHP2 Biochemical Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of **SHP836** against SHP2 using a surrogate substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[5][9]

#### Materials:

- Recombinant full-length human SHP2 protein
- DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
- Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01%
   Tween-20[10]
- SHP836 stock solution in DMSO
- Black, flat-bottom 384-well assay plates
- Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)







#### Procedure:

- Compound Preparation: Prepare a serial dilution of SHP836 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
- Enzyme Preparation: Dilute the recombinant SHP2 protein in ice-cold Assay Buffer to the desired working concentration (e.g., 0.5 nM).[11]
- Assay Reaction: a. To each well of the 384-well plate, add 5 μL of the diluted SHP836 solution or vehicle (DMSO in Assay Buffer for control). b. Add 10 μL of the diluted SHP2 enzyme solution to each well. c. Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction. d. Initiate the reaction by adding 5 μL of DiFMUP solution (in Assay Buffer) to each well. The final concentration of DiFMUP should be at or near its Km value for SHP2.[12]
- Data Acquisition: Immediately after adding the substrate, measure the fluorescence intensity kinetically over 30-60 minutes at room temperature using a fluorescence plate reader.
- Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Normalize the velocities to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the normalized activity against the logarithm of the **SHP836** concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.





Click to download full resolution via product page

Caption: Workflow for the in vitro SHP2 biochemical inhibition assay.

## **Cellular Thermal Shift Assay (CETSA)**

CETSA is a biophysical method used to assess the target engagement of a compound in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[13][14]



#### Materials:

- Cancer cell line of interest (e.g., KYSE-520)
- · Cell culture medium and reagents
- SHP836 stock solution in DMSO
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease and phosphatase inhibitors
- PCR tubes or 96-well PCR plates
- · Thermal cycler
- Centrifuge
- Reagents and equipment for Western blotting (SDS-PAGE, transfer system, antibodies)
- Primary antibody: anti-SHP2
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

#### Procedure:

- Cell Treatment: a. Culture cells to 80-90% confluency. b. Treat the cells with various concentrations of SHP836 or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in culture medium.
- Heat Shock: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. c. Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[15]
- Cell Lysis and Protein Extraction: a. Lyse the cells by adding lysis buffer and incubating on ice. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[16] c. Carefully collect the supernatant containing the soluble protein fraction.







- Western Blot Analysis: a. Determine the protein concentration of the soluble fractions. b.
   Normalize the protein concentrations and prepare samples for SDS-PAGE. c. Perform
   Western blotting using an anti-SHP2 antibody to detect the amount of soluble SHP2 at each temperature.
- Data Analysis: a. Quantify the band intensities for SHP2 at each temperature for both vehicle- and SHP836-treated samples. b. Normalize the intensities to the non-heated control (100% soluble). c. Plot the percentage of soluble SHP2 against the temperature to generate melting curves. d. Determine the melting temperature (Tm) for each condition. The change in Tm (ΔTm) indicates the degree of stabilization by SHP836.





Click to download full resolution via product page

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

## **Western Blot Analysis of p-ERK Levels**



This protocol describes how to assess the effect of **SHP836** on the phosphorylation of ERK, a key downstream effector of the SHP2-RAS/MAPK pathway.[17][18]

#### Materials:

- Cancer cell line of interest
- Cell culture medium and reagents
- SHP836 stock solution in DMSO
- Growth factor (e.g., EGF) for stimulation
- Ice-cold PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Reagents and equipment for Western blotting

#### Procedure:

- Cell Treatment: a. Seed cells and allow them to adhere overnight. b. Serum-starve the cells for 12-24 hours. c. Pre-treat the cells with various concentrations of SHP836 or vehicle for 1-2 hours. d. Stimulate the cells with a growth factor (e.g., EGF at 50 ng/mL) for a short period (e.g., 10-15 minutes).
- Cell Lysis and Protein Extraction: a. Place the culture plates on ice and wash the cells with ice-cold PBS. b. Add RIPA lysis buffer, scrape the cells, and collect the lysate. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Western Blot Analysis: a. Determine and normalize protein concentrations. b. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in TBST). d. Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight



at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the chemiluminescent signal.

- Re-probing for Total ERK: a. Strip the membrane of the p-ERK antibodies. b. Re-probe the membrane with the anti-total ERK1/2 antibody to ensure equal protein loading.
- Data Analysis: a. Quantify the band intensities for p-ERK and total ERK. b. Normalize the p-ERK signal to the total ERK signal for each sample. c. Compare the normalized p-ERK levels across the different treatment conditions.

### Conclusion

**SHP836** is a valuable research tool for investigating the role of SHP2 in cellular signaling and disease. Its allosteric mechanism of action provides a distinct advantage in terms of selectivity over traditional active-site inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to characterize the biochemical and cellular effects of **SHP836** and other SHP2 inhibitors. Further investigation into the in vivo efficacy and pharmacokinetic properties of **SHP836** will be crucial for its potential development as a therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]



- 7. Functions of Shp2 in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Protein Tyrosine Phosphatase Activity Dependent on SH2 Domain-Mediated Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors -PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [SHP836: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578406#shp836-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com